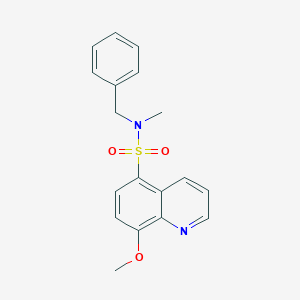
2-amino-7-(benzyloxy)-4-(cyclohex-3-en-1-yl)-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-amino-7-(benzyloxy)-4-(cyclohex-3-en-1-yl)-4H-chromene-3-carbonitrile” is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2-amino-7-(benzyloxy)-4-(cyclohex-3-en-1-yl)-4H-chromene-3-carbonitrile” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the benzyloxy group: This step may involve the use of benzyl alcohol or a benzyl halide in the presence of a base.
Addition of the cyclohexenyl group: This can be done through a Friedel-Crafts alkylation reaction.
Incorporation of the amino and cyano groups: These functional groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Ketones, alcohols.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology
Chromenes are known for their biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound may be studied for similar activities.
Medicine
Potential therapeutic applications could include the development of new drugs targeting specific diseases.
Industry
The compound may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of “2-amino-7-(benzyloxy)-4-(cyclohex-3-en-1-yl)-4H-chromene-3-carbonitrile” would depend on its specific biological activity. Generally, chromenes can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4H-chromene-3-carbonitrile: Lacks the benzyloxy and cyclohexenyl groups.
7-benzyloxy-4H-chromene-3-carbonitrile: Lacks the amino and cyclohexenyl groups.
4-(cyclohex-3-en-1-yl)-4H-chromene-3-carbonitrile: Lacks the amino and benzyloxy groups.
Uniqueness
The presence of the amino, benzyloxy, and cyclohexenyl groups in “2-amino-7-(benzyloxy)-4-(cyclohex-3-en-1-yl)-4H-chromene-3-carbonitrile” makes it unique, potentially leading to distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C23H22N2O2 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
2-amino-4-cyclohex-3-en-1-yl-7-phenylmethoxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C23H22N2O2/c24-14-20-22(17-9-5-2-6-10-17)19-12-11-18(13-21(19)27-23(20)25)26-15-16-7-3-1-4-8-16/h1-5,7-8,11-13,17,22H,6,9-10,15,25H2 |
Clé InChI |
UNXGDHGUVNEYOE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC=C1)C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC(=C2C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Dinitro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15007458.png)
![2-{4-[6-Amino-5-cyano-3-(4-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B15007461.png)

![2H-[4,7]Phenanthrolin-3-one, 1-(4-bromophenyl)-1,4-dihydro-](/img/structure/B15007468.png)
![N,N'-hexane-1,6-diylbis[2-(thiophen-2-yl)acetamide]](/img/structure/B15007471.png)
![1-[1-[4-(Dibutylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyltriazol-4-yl]ethanone](/img/structure/B15007472.png)
![2-(4-benzylpiperazin-1-yl)-5-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B15007477.png)
![4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15007482.png)
![5-[{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}(phenyl)amino]-5-oxopentanoic acid](/img/structure/B15007487.png)

![2-phenyl-5-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B15007498.png)
![1-{9-[(4-Methoxyphenyl)carbonyl]-6-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-3-yl}ethanone](/img/structure/B15007512.png)
![3-butyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B15007539.png)
